REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH2:9][CH3:10])=[CH:4][CH:3]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>C1(C)C=CC=CC=1>[C:8]([C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:12](=[O:14])[CH3:13])=[CH:7][CH:6]=1)(=[O:11])[CH2:9][CH3:10]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C(CC)=O
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solid precipitates out
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
washing with toluene, 37.9 g of N-(4-propanoylphenyl)acetamide
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of a white powder
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(CC)(=O)C1=CC=C(C=C1)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |